2-ethyl-4-(trifluoromethyl)benzoicacid
Description
Significance of Trifluoromethylated Carboxylic Acids in Contemporary Chemical Research
Trifluoromethylated carboxylic acids represent a cornerstone in modern medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into an organic molecule, particularly an aromatic carboxylic acid, can profoundly alter its physicochemical and biological properties. The trifluoromethyl group is known for its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity.
In the realm of drug discovery, these characteristics are highly desirable. The presence of a -CF3 group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. chemsrc.com This increased stability often leads to improved pharmacokinetic profiles. Furthermore, the trifluoromethyl group can increase the binding affinity of a molecule to its biological target through favorable electrostatic and hydrophobic interactions. ontosight.ai It is often used as a bioisostere for other groups, like a chlorine atom or a methyl group, to fine-tune a compound's properties to achieve optimal therapeutic effect. ontosight.ai Consequently, a significant number of pharmaceuticals and agrochemicals feature this functional group, underscoring its importance in contemporary chemical research. ontosight.ai
Overview of 2-Ethyl-4-(trifluoromethyl)benzoic Acid in Academic Investigations
While the broader class of trifluoromethylated benzoic acids has been extensively studied, specific academic investigations focusing solely on 2-ethyl-4-(trifluoromethyl)benzoic acid are limited in publicly accessible literature. However, its chemical structure—a benzoic acid core substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 4-position—suggests its role as a valuable synthetic intermediate and a compound with potentially interesting properties.
The compound combines the features of an alkyl-substituted benzoic acid and a trifluoromethyl-substituted one. The ethyl group, being an ortho substituent, may introduce steric effects that influence the reactivity of the carboxylic acid group. The trifluoromethyl group at the para position significantly impacts the electronic properties of the aromatic ring. Based on the known characteristics of its structural isomers and related compounds, 2-ethyl-4-(trifluoromethyl)benzoic acid is likely utilized as a building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or specialized polymers. ontosight.aiossila.com Its analogs, such as 2-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, are well-documented intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.comsolubilityofthings.com
To provide a comparative context, the physicochemical properties of the subject compound and its related, more extensively researched analogs are presented below.
Scope and Objectives of the Research Compendium
The primary objective of this article is to provide a structured and scientifically accurate overview of 2-ethyl-4-(trifluoromethyl)benzoic acid, focusing exclusively on its chemical context. The scope is strictly limited to the following areas:
To contextualize the subject compound by discussing the established significance of trifluoromethylated carboxylic acids in modern chemical research.
To present a detailed overview of 2-ethyl-4-(trifluoromethyl)benzoic acid by analyzing its structure and providing comparative data on its well-characterized chemical analogs.
To adhere strictly to the outlined topics, ensuring a focused and concise delivery of information based on available scientific data.
This compendium aims to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this specific halogenated aromatic compound.
Table of Compounds
Properties
IUPAC Name |
2-ethyl-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-6-5-7(10(11,12)13)3-4-8(6)9(14)15/h3-5H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYLBTYECXXFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 2-Ethyl-4-(trifluoromethyl)benzoic Acid
The synthesis of 2-ethyl-4-(trifluoromethyl)benzoic acid is not a trivial process and typically involves multiple steps designed to introduce the substituents onto the benzene (B151609) ring with the correct regiochemistry.
Multi-Step Synthetic Routes for 2-Ethyl-4-(trifluoromethyl)benzoic Acid
While direct, single-step syntheses are uncommon, several multi-step strategies can be employed, often starting from commercially available trifluoromethylated benzene derivatives. A plausible synthetic route begins with a starting material like 4-bromobenzotrifluoride (B150022).
Route 1: Grignard Reaction followed by Ethylation and Oxidation
A common strategy for introducing a carboxyl group onto an aromatic ring is through the formation of a Grignard reagent followed by carboxylation.
Grignard Reagent Formation: 4-bromobenzotrifluoride can be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4-(trifluoromethyl)phenyl)magnesium bromide.
Introduction of an Ethyl Group: This step is complex. A direct ethylation of the Grignard reagent is not feasible. A more likely approach involves a palladium-catalyzed cross-coupling reaction, such as a Kumada coupling with an ethyl halide, to form 4-ethylbenzotrifluoride (B2613853).
Directed Lithiation and Carboxylation: The ethyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 1-ethyl-4-(trifluoromethyl)benzene, the position ortho to the ethyl group (and meta to the trifluoromethyl group) is activated. Directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with solid carbon dioxide (dry ice) and subsequent acidic workup, would yield the target molecule, 2-ethyl-4-(trifluoromethyl)benzoic acid.
Route 2: Friedel-Crafts Acylation followed by Reduction and Oxidation
The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org
Friedel-Crafts Acylation: Starting with ethylbenzene, a Friedel-Crafts acylation with trifluoroacetic anhydride (B1165640) could potentially introduce the trifluoromethyl group, though this specific reaction can be challenging. A more standard approach would start with benzotrifluoride (B45747) and introduce the ethyl group via Friedel-Crafts alkylation with an ethyl halide (e.g., chloroethane) and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comlibretexts.org This would yield 4-ethylbenzotrifluoride (since the CF₃ group directs meta, and the para position is sterically favored).
Introduction of a Two-Carbon Chain: A subsequent Friedel-Crafts acylation on 4-ethylbenzotrifluoride with acetyl chloride would be directed to the position ortho to the ethyl group, yielding 2-acetyl-4-ethylbenzotrifluoride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) or sodium hypochlorite (B82951) (the haloform reaction), to produce 2-ethyl-4-(trifluoromethyl)benzoic acid. Alternatively, if an ethyl group were to be oxidized directly from an ethyl-substituted toluene (B28343) derivative, careful selection of oxidizing agents would be necessary to avoid degradation of the ring or the trifluoromethyl group. nist.gov
Optimization of Reaction Conditions and Process Parameters for 2-Ethyl-4-(trifluoromethyl)benzoic Acid Synthesis
Optimizing the synthesis of 2-ethyl-4-(trifluoromethyl)benzoic acid involves fine-tuning various parameters to maximize yield and purity. Drawing parallels from syntheses of related benzoic acids, several key factors can be identified for optimization. researchgate.netgoogle.com
| Parameter | Influence and Optimization Strategy |
| Temperature | Friedel-Crafts reactions are often temperature-sensitive. Lower temperatures can increase selectivity and prevent side reactions, while higher temperatures may be required to overcome activation energy barriers. For Grignard reagent formation, maintaining a specific temperature is crucial to initiate the reaction without promoting unwanted side reactions like Wurtz coupling. |
| Catalyst | In Friedel-Crafts reactions, the choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) are critical. wikipedia.org Stoichiometric amounts are often needed for acylation as the product ketone complexes with the catalyst. For oxidation steps, catalysts like cobalt or manganese salts can improve efficiency and selectivity. google.com |
| Solvent | The solvent must be inert under the reaction conditions. For Grignard reactions, anhydrous ethers like THF or diethyl ether are essential. In Friedel-Crafts reactions, solvents like dichloromethane (B109758) or carbon disulfide are common. The polarity of the solvent can influence reaction rates and selectivity. |
| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is necessary to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. |
| Reagent Stoichiometry | The molar ratios of reactants are crucial. For instance, in carboxylation via a Grignard reagent, an excess of carbon dioxide is used to ensure complete reaction. In acylation, the ratio of the substrate to the acylating agent and catalyst must be carefully controlled. |
Control of Isomer Formation and Impurity Profiles in 2-Ethyl-4-(trifluoromethyl)benzoic Acid Synthesis
The control of regioselectivity is a major challenge in the synthesis of polysubstituted benzene rings. The directing effects of the substituents play a crucial role in determining the final product structure.
Ethyl Group: An ortho-, para-directing activator.
Trifluoromethyl Group: A meta-directing deactivator. researchgate.net
In a disubstituted ring containing both groups, such as 1-ethyl-4-(trifluoromethyl)benzene, the position of subsequent electrophilic substitution is a result of the combined directing effects. The most activated positions are ortho to the ethyl group. Therefore, introducing a carboxyl group or its precursor via an electrophilic substitution reaction will preferentially occur at the 2- or 6-position.
Common Isomeric Impurities: The primary isomeric impurity would be 6-ethyl-4-(trifluoromethyl)benzoic acid . The formation of this isomer is electronically equivalent to the desired 2-ethyl product. Steric hindrance from the ethyl group might slightly disfavor substitution at these positions, but a mixture is often obtained. Separating these isomers can be difficult and typically requires chromatographic methods.
Process-Related Impurities:
Incomplete Reaction: Starting materials or intermediates from any step of the synthesis may persist in the final product if the reaction does not go to completion.
Over-oxidation/Side Reactions: During oxidation steps, other parts of the molecule could be affected. For instance, harsh oxidation could potentially lead to the degradation of the benzene ring or reactions involving the trifluoromethyl group under certain extreme conditions. nih.gov
Byproducts from Friedel-Crafts Reactions: Polyalkylation can be an issue in Friedel-Crafts alkylation, though it is less common in acylation. youtube.com Rearrangements of the alkyl group can also occur, although this is not an issue when introducing an ethyl group.
Derivatization and Functional Group Interconversions of 2-Ethyl-4-(trifluoromethyl)benzoic Acid
The carboxylic acid functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Esterification Reactions and Acylium Ion Pathways for Benzoic Acid Derivatives
Esterification is a fundamental transformation of carboxylic acids. For a substituted benzoic acid like the title compound, several methods can be employed.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. dergipark.org.tr The reaction is an equilibrium process, and water is removed to drive the reaction towards the ester product.
Esterification of Sterically Hindered Acids: The presence of the ethyl group at the ortho position introduces steric hindrance around the carboxyl group. For highly hindered acids, such as 2,4,6-trialkylbenzoic acids, standard Fischer esterification can be slow or ineffective. acs.org In these cases, the reaction mechanism may proceed through a highly reactive acylium ion intermediate (R-C≡O⁺). rsc.orgsemanticscholar.orgresearchgate.net This is typically achieved by dissolving the carboxylic acid in a strong, non-nucleophilic acid like concentrated sulfuric acid, which protonates the hydroxyl group and facilitates its departure as a water molecule, forming the linear and sterically unencumbered acylium ion. This electrophilic species is then readily attacked by the alcohol nucleophile to form the ester.
| Method | Reagents/Catalyst | Conditions | Applicability |
| Fischer-Speier | Alcohol, H₂SO₄ (catalytic) | Reflux, water removal | General method for unhindered acids. |
| Acylium Ion Pathway | Concentrated H₂SO₄, Alcohol | Strong acid conditions | Effective for sterically hindered acids. acs.org |
| Acyl Chloride | Thionyl chloride (SOCl₂), then Alcohol, Base (e.g., Pyridine) | Two steps, often at room temperature | Versatile, avoids equilibrium limitations. |
| Coupling Reagents | Alcohol, DCC/DMAP or EDC/HOBt | Mild, room temperature | Good for sensitive substrates, but reagents can be costly. researchgate.net |
Formation of Amides and Thioureides from 2-Ethyl-4-(trifluoromethyl)benzoic Acid Derivatives
Amide Formation: Amides are typically synthesized by reacting an activated carboxylic acid derivative with a primary or secondary amine.
Via Acyl Chlorides: The most common method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govfishersci.co.uk The resulting 2-ethyl-4-(trifluoromethyl)benzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the amide. A base, such as pyridine (B92270) or triethylamine, is usually added to neutralize the HCl byproduct. researchgate.net
Direct Coupling: A variety of coupling reagents can facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride. organic-chemistry.org These reagents activate the carboxylic acid in situ. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and borate (B1201080) esters. researchgate.net Another effective mediating agent for direct amidation is titanium(IV) chloride (TiCl₄). nih.gov
Thioureide Formation: Thioureides (or more specifically, N-acylthioureas) are synthesized from the corresponding acyl isothiocyanate. This is typically a two-step process starting from the acyl chloride. google.com
Formation of Acyl Isothiocyanate: 2-Ethyl-4-(trifluoromethyl)benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in a solvent like acetone (B3395972) or acetonitrile. google.comchemicalbook.com This substitution reaction yields 2-ethyl-4-(trifluoromethyl)benzoyl isothiocyanate.
Reaction with Amine: The intermediate acyl isothiocyanate is then reacted directly with a primary amine. The amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group (-N=C=S) to form the N-acylthiourea derivative, which is a type of thioureide. researchgate.net
Nucleophilic Aromatic Substitution Reactions on Halogenated Trifluoromethylbenzoic Acid Precursors
The synthesis of substituted benzoic acids, including the 2-ethyl-4-(trifluoromethyl)benzoic acid, can be effectively achieved through nucleophilic aromatic substitution (SNAr) on suitably activated precursors. The presence of a strongly electron-withdrawing group, such as the trifluoromethyl (-CF3) group, is crucial for this reaction. It activates the aromatic ring towards attack by a nucleophile by stabilizing the negatively charged intermediate.
The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group (typically a halogen), leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.
For the synthesis of 2-ethyl-4-(trifluoromethyl)benzoic acid, a plausible precursor would be a 2-halo-4-(trifluoromethyl)benzoic acid, such as 2-chloro-4-(trifluoromethyl)benzoic acid. The trifluoromethyl group at the para-position provides significant activation, facilitating the displacement of the halogen at the ortho-position. The reaction would involve an ethylating agent, which provides the ethyl nucleophile.
The rate and success of the SNAr reaction are dependent on several factors, including the nature of the leaving group, the strength of the electron-withdrawing group, the reactivity of the nucleophile, and the solvent used. Fluorine is often the best leaving group in SNAr reactions, a counterintuitive fact when compared to SN1 and SN2 reactions, because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Leaving Group (Halogen) | F > Cl > Br > I | The rate-determining step is the initial attack by the nucleophile. The high electronegativity of fluorine makes the attached carbon more electrophilic and accelerates this step. |
| Electron-Withdrawing Group (EWG) | Stronger EWGs increase the rate. | EWGs (like -CF3, -NO2) stabilize the negative charge of the intermediate Meisenheimer complex through resonance or inductive effects. |
| Position of EWG | Ortho and Para positions provide the most activation. | These positions allow the negative charge of the intermediate to be delocalized onto the EWG through resonance, providing significant stabilization. |
| Nucleophile | Stronger nucleophiles generally react faster. | A more reactive nucleophile will attack the electrophilic carbon more readily. |
| Solvent | Polar aprotic solvents are often preferred. | These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more reactive. |
Heterocyclic Ring Formation Utilizing the 2-Ethyl-4-(trifluoromethyl)benzoic Acid Scaffold
The 2-ethyl-4-(trifluoromethyl)benzoic acid scaffold is a valuable starting material for the synthesis of various fused heterocyclic compounds. The carboxylic acid functional group is a key handle for cyclization reactions, enabling the construction of rings containing heteroatoms like nitrogen and oxygen. These heterocyclic structures are of significant interest in medicinal chemistry and materials science.
One common strategy involves the intramolecular cyclization of derivatives of the benzoic acid. For example, by converting the carboxylic acid to an amide or an ester linked to a reactive group, subsequent ring-closing reactions can be initiated. The presence of the ortho-ethyl group can sterically influence the cyclization, potentially favoring the formation of specific regioisomers.
For instance, derivatives of anthranilic acid (2-aminobenzoic acid) are widely used to synthesize benzo-fused N-heterocycles. While 2-ethyl-4-(trifluoromethyl)benzoic acid is not an anthranilic acid itself, analogous synthetic strategies can be applied. For example, if a nitrogen-containing functional group were introduced at the ortho-position (e.g., via amination of a 2-halo precursor), the resulting compound could serve as a direct precursor to heterocycles like quinazolinones or benzoxazinones through condensation with appropriate reagents.
The general approach often involves a condensation reaction between the benzoic acid (or its activated form, like an acyl chloride) and a bifunctional molecule, leading to an intermediate that then undergoes intramolecular cyclization.
| Benzoic Acid Precursor | Reactant/Conditions | Resulting Heterocyclic Core |
|---|---|---|
| 2-Aminobenzoic Acid | Formamide | Quinazolin-4-one |
| 2-Aminobenzoic Acid | Phosgene or equivalent | Isatoic Anhydride |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Acetic Anhydride | O-Acetylsalicylic Acid (Aspirin, ester not heterocycle) |
| 2-Mercaptobenzoic Acid | Intramolecular cyclization | Thiosalicylide |
| 2-Iodobenzoic Acid | Ynamides (Palladium-catalyzed) | Isocoumarin |
Novel Synthetic Approaches and Catalyst Development for Trifluoromethylated Benzoic Acids
The synthesis of trifluoromethylated benzoic acids has been an area of active research, driven by the importance of these compounds in pharmaceuticals and agrochemicals. Novel synthetic methods focus on improving efficiency, reducing costs, and increasing functional group tolerance. A key area of development is the use of advanced catalytic systems.
One innovative approach involves the catalytic hydrolysis of benzotrichlorides. For example, 3-(trifluoromethyl)benzoic acid can be prepared by the hydrolysis of 3-(trichloromethyl)benzotrifluoride in the presence of a zinc-containing catalyst, such as zinc acetate (B1210297). google.com This method avoids harsh conditions often associated with traditional hydrolysis routes. The process typically involves controlled addition of water to a mixture of the benzotrichloride (B165768) derivative and the catalyst at elevated temperatures. google.com
Another significant advancement is the direct oxidation of trifluoromethyl-substituted toluenes or benzaldehydes. A highly efficient method for the synthesis of 4-(trifluoromethyl)benzoic acid involves the aerobic oxidation of 4-(trifluoromethyl)benzaldehyde. chemicalbook.com This reaction is achieved using a dual-catalyst system composed of copper(II) acetate (Cu(OAc)₂) and cobalt(II) diacetate (Co(OAc)₂) in water. chemicalbook.com This green chemistry approach uses oxygen from the air as the oxidant and proceeds with high yield under relatively mild conditions. chemicalbook.com
The development of palladium-catalyzed trifluoromethylation reactions also represents a major step forward. These methods allow for the direct introduction of a -CF₃ group onto an aromatic ring, often starting from aryl bromides or other halides. rsc.org While not a direct synthesis of the benzoic acid, these techniques are crucial for creating the necessary trifluoromethylated precursors.
| Starting Material | Catalyst(s) | Reagents | Product | Key Features |
|---|---|---|---|---|
| 3-(Trichloromethyl)benzotrifluoride | Zinc Acetate | Water | 3-(Trifluoromethyl)benzoic Acid | Catalytic hydrolysis under controlled conditions. google.com |
| 4-(Trifluoromethyl)benzaldehyde | Cu(OAc)₂·H₂O and Co(OAc)₂·4H₂O | Oxygen (atmospheric) | 4-(Trifluoromethyl)benzoic Acid | High yield (99%), uses water as solvent, aerobic oxidation. chemicalbook.com |
| Aryl Bromides | Palladium complex | Trifluoromethylating agent (e.g., TMSCF₃) | Trifluoromethylated Arene | Direct introduction of the -CF₃ group. rsc.org |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Ethyl-4-(trifluoromethyl)benzoic Acid
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2-ethyl-4-(trifluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular structure.
Proton (¹H) NMR Applications in Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-ethyl-4-(trifluoromethyl)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid.
The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet. The carboxylic acid proton is typically observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Data for 2-Ethyl-4-(trifluoromethyl)benzoic Acid
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic H | 7.5 - 8.2 | m | - |
| -CH₂- (Ethyl) | ~2.8 | q | ~7.5 |
| -CH₃ (Ethyl) | ~1.2 | t | ~7.5 |
Carbon-13 (¹³C) NMR for Backbone Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For 2-ethyl-4-(trifluoromethyl)benzoic acid, nine distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data for 2-Ethyl-4-(trifluoromethyl)benzoic Acid
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | ~170 |
| Aromatic C-COOH | ~130 |
| Aromatic C-CH₂CH₃ | ~145 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-CF₃ | ~132 (q) |
| -CF₃ | ~123 (q) |
| -CH₂- (Ethyl) | ~25 |
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Probing
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the environment of fluorine atoms. For 2-ethyl-4-(trifluoromethyl)benzoic acid, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group, which is influenced by the aromatic ring and its substituents.
Predicted ¹⁹F NMR Data for 2-Ethyl-4-(trifluoromethyl)benzoic Acid
| Fluorine Atoms | Predicted Chemical Shift (ppm) |
|---|
Two-Dimensional NMR Techniques for Complex Structure Assignment
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of 2-Ethyl-4-(trifluoromethyl)benzoic Acid
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of 2-ethyl-4-(trifluoromethyl)benzoic acid would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp and strong C=O stretching band, and several bands corresponding to the C-H stretching of the aromatic ring and the ethyl group. The C-F stretching vibrations of the trifluoromethyl group are also expected to produce strong absorption bands.
Raman spectroscopy, being complementary to IR, would also show characteristic bands for the aromatic ring vibrations and the C-C and C-H vibrations of the ethyl group. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.
Predicted Vibrational Spectroscopy Data for 2-Ethyl-4-(trifluoromethyl)benzoic Acid
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) | Weak |
| C-H stretch (Aromatic) | 3100 - 3000 | Strong |
| C-H stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=O stretch (Carboxylic acid) | ~1700 | Moderate |
| C=C stretch (Aromatic) | 1600 - 1450 | Strong |
| C-F stretch (CF₃) | 1350 - 1150 (strong) | Moderate |
| O-H bend (Carboxylic acid) | ~1420 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like 2-ethyl-4-(trifluoromethyl)benzoic acid typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents on the ring. The carboxylic acid, ethyl, and trifluoromethyl groups will cause shifts in the absorption maxima compared to unsubstituted benzoic acid.
Predicted UV-Vis Absorption Data for 2-Ethyl-4-(trifluoromethyl)benzoic Acid in a Non-polar Solvent
| Transition | Predicted λ_max (nm) |
|---|---|
| π → π* | ~230 - 240 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms. For 2-ethyl-4-(trifluoromethyl)benzoic acid (molar mass: 218.17 g/mol ), electron ionization (EI) would be expected to produce a distinct molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 218.
The fragmentation of the molecular ion is dictated by the relative stability of the resulting fragments, providing a characteristic pattern that serves as a molecular fingerprint. The fragmentation of benzoic acid derivatives is well-documented and typically involves initial cleavages around the carboxylic acid group. pharmacy180.comdocbrown.info For 2-ethyl-4-(trifluoromethyl)benzoic acid, the fragmentation pattern would be further influenced by the ethyl and trifluoromethyl substituents.
Key expected fragmentation pathways include:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion [M - OH]⁺ at m/z 201. miamioh.edu
Loss of a carboxyl group (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group results in a fragment corresponding to the ethyl-trifluoromethylbenzene cation [M - COOH]⁺ at m/z 173. The subsequent loss of CO from the acylium ion can also form this fragment. docbrown.info
Loss of an ethyl radical (•C₂H₅): Alpha-cleavage of the ethyl group can occur, yielding a fragment at m/z 189 [M - C₂H₅]⁺.
Formation of the phenyl cation: The appearance of a phenyl cation at m/z 77 is a characteristic feature in the mass spectra of many monosubstituted benzene compounds. docbrown.info
The presence of the electron-withdrawing trifluoromethyl group generally directs fragmentation pathways and influences the stability of the resulting ions. nist.gov The table below summarizes the predicted key fragments for 2-ethyl-4-(trifluoromethyl)benzoic acid.
| Predicted Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |
| Molecular Ion | [C₁₀H₉F₃O₂]⁺˙ | 218 | - |
| Acylium Ion | [M - OH]⁺ | 201 | •OH |
| Substituted Phenyl Cation | [M - COOH]⁺ | 173 | •COOH |
| De-ethylated Ion | [M - C₂H₅]⁺ | 189 | •C₂H₅ |
This interactive table outlines the expected primary ions in the mass spectrum of 2-ethyl-4-(trifluoromethyl)benzoic acid based on established fragmentation principles.
X-ray Crystallography for Solid-State Structural Determination of Trifluoromethylbenzoic Acids
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While a specific crystal structure for 2-ethyl-4-(trifluoromethyl)benzoic acid is not available in the public domain, extensive studies on other trifluoromethylbenzoic acid derivatives provide a solid foundation for understanding its likely solid-state characteristics. iucr.orgresearchgate.netnih.gov
Analysis of Molecular Conformation and Geometry
In the solid state, the conformation of trifluoromethylbenzoic acids is influenced by steric and electronic effects of the substituents on the benzene ring. iucr.orgresearchgate.net The carboxylic acid group and the trifluoromethyl group are both relatively bulky. When positioned ortho to each other or to other substituents, they can cause significant steric strain, leading to a twisting of these groups out of the plane of the aromatic ring. iucr.org
For instance, in the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid, the steric hindrance between the adjacent carboxylic acid and trifluoromethyl groups forces the carboxylic acid group to rotate out of the aromatic plane. iucr.orgresearchgate.net Conversely, in 4-nitro-3-(trifluoromethyl)benzoic acid, the nitro group is twisted out of the plane due to the adjacent trifluoromethyl group. iucr.orgresearchgate.net A similar effect would be anticipated for 2-ethyl-4-(trifluoromethyl)benzoic acid, where the ortho-disposed ethyl and carboxyl groups would likely induce a non-planar conformation.
The table below presents typical geometric parameters observed in related trifluoromethyl-substituted benzoic acid crystal structures.
| Parameter | Typical Value (Å or °) | Description |
| C-C (aromatic) | 1.37 - 1.40 Å | Bond lengths within the benzene ring. |
| C-COOH | 1.48 - 1.52 Å | Bond length between the ring and carboxyl carbon. |
| C=O | 1.20 - 1.26 Å | Carbonyl double bond length in the carboxyl group. |
| C-OH | 1.30 - 1.34 Å | Carbonyl single bond length in the carboxyl group. |
| C-CF₃ | 1.50 - 1.52 Å | Bond length between the ring and trifluoromethyl carbon. researchgate.net |
| C-F | 1.32 - 1.35 Å | Carbon-fluorine bond lengths. |
| Ring-COOH Dihedral Angle | 5 - 25° | The angle of twist of the carboxyl group out of the ring plane, influenced by adjacent substituents. iucr.org |
This interactive table summarizes key bond lengths and angles that are characteristic of the molecular geometry of trifluoromethylbenzoic acids.
Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking
Hydrogen Bonding: The most significant intermolecular interaction in the crystal structures of benzoic acids is the hydrogen bond formed between the carboxylic acid groups of two neighboring molecules. ed.ac.uk This interaction is highly directional and robust, leading to the formation of a centrosymmetric head-to-tail dimer with an R²₂(8) graph-set notation. iucr.orgresearchgate.net This dimer motif is considered a classic example of a supramolecular synthon, a reliable and predictable structural unit in crystal engineering. ias.ac.in The O-H···O distances in these dimers are typically in the range of 2.6 to 2.7 Å. iucr.org
π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings overlap. The presence of the strongly electron-withdrawing trifluoromethyl group can polarize the aromatic ring, potentially favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.
| Interaction Type | Typical Donor-Acceptor Atoms | Typical Distance Range (Å) | Significance |
| Hydrogen Bond | O-H···O | 2.6 - 2.7 | Primary interaction forming carboxylic acid dimers. iucr.org |
| Weak C-H···O/F Contact | C-H···O=C / C-H···F-C | 3.0 - 3.5 | Secondary interactions contributing to packing stability. |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 3.3 - 3.8 (centroid-centroid) | Can influence the layered assembly of molecules. |
This interactive table details the key intermolecular forces that dictate the crystal structure of trifluoromethylbenzoic acids.
Crystal Packing and Supramolecular Assembly
The interplay of the intermolecular interactions described above governs the final crystal packing and the formation of a higher-order supramolecular assembly. The robust carboxylic acid dimer synthon typically acts as the primary building block. acs.orgacs.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic and Steric Properties of 2-Ethyl-4-(trifluoromethyl)benzoic Acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic and steric characteristics of 2-ethyl-4-(trifluoromethyl)benzoic acid. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which collectively govern the molecule's behavior.
The molecular structure is defined by a benzene (B151609) ring substituted with a carboxylic acid group, an ethyl group, and a trifluoromethyl group. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid function. DFT calculations on related trifluoromethylated benzoic acids confirm that the -CF3 group modulates the charge distribution across the molecule. dntb.gov.ua
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. For substituted benzoic acids, these orbital energies are key descriptors in understanding reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua For 2-ethyl-4-(trifluoromethyl)benzoic acid, the MEP would show a highly negative potential around the carboxylic oxygen atoms, indicating a site for electrophilic attack, and a positive potential near the acidic proton. The electron-withdrawing -CF3 group would further enhance the positive potential on the ring's hydrogen atoms.
Steric properties are dictated by the spatial arrangement of the atoms. The ethyl group at the ortho position to the carboxylic acid introduces significant steric hindrance. This can influence the planarity of the carboxylic acid group relative to the benzene ring. researchgate.net Studies on similarly substituted benzoic acids show that bulky ortho-substituents can force the carboxyl group to twist out of the plane of the aromatic ring, which in turn affects conjugation and acidity. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify hyperconjugative interactions and charge delocalization within the molecule, revealing the stability derived from these electronic effects.
Table 1: Calculated Electronic Properties of a Representative Trifluoromethylated Aromatic Acid (trans-4-(Trifluoromethyl)cinnamic acid) Note: Data for a related compound is used to illustrate typical values obtained from DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to electron-donating ability |
| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.1 eV | Indicates chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Measures overall polarity of the molecule |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties of Trifluoromethylated Benzoic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. tandfonline.com These models are essential in medicinal chemistry and toxicology for predicting the activity of new compounds and for understanding the molecular properties that drive biological responses.
For trifluoromethylated benzoic acid derivatives, QSAR models can be developed to predict various biological properties, such as antimicrobial, antifungal, or enzyme inhibitory activities. nih.govresearchgate.net The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure, including:
Lipophilic Properties: Often represented by the logarithm of the octanol-water partition coefficient (log P), which describes the compound's hydrophobicity. Hydrophobicity is critical for membrane permeability and interaction with biological targets. nih.govnih.gov
Electronic Properties: Descriptors such as the energy of the HOMO and LUMO, dipole moment, and atomic charges are used. chitkara.edu.in For benzoic acids, electronic parameters like the LUMO energy and total energy have been found to be dominant in explaining antimicrobial activity. chitkara.edu.in The pKa, influenced by the electron-withdrawing -CF3 group, is another crucial descriptor for toxicity studies. nih.gov
Steric/Topological Properties: These include descriptors like molecular weight, molar refractivity, and various topological indices (e.g., Wiener index) that describe the size, shape, and branching of the molecule. researchgate.net
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that relates a combination of these descriptors to the observed biological activity (e.g., pIC50). nih.gov
A hypothetical QSAR model for the antibacterial activity of a series of substituted trifluoromethylated benzoic acids might take the form:
pIC50 = c0 + c1(log P) + c2(LUMO Energy) + c3*(Molar Refractivity)
In this equation, the coefficients (c1, c2, c3) indicate the relative importance and direction of influence of each descriptor on the activity. For instance, QSAR studies on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increases with higher hydrophobicity and molar refractivity. nih.gov Such models enable the prediction of activity for unsynthesized molecules like 2-ethyl-4-(trifluoromethyl)benzoic acid and guide the design of more potent derivatives.
Quantitative Structure-Metabolism Relationship (QSMR) Studies of Related Benzoic Acids
Quantitative Structure-Metabolism Relationship (QSMR) is a specialized branch of QSAR that focuses on predicting the metabolic fate of chemical compounds. ruc.dk QSMR models establish a correlation between a molecule's structural or physicochemical properties and its metabolic behavior, such as the rate of a specific reaction or the pathway it undergoes. researchgate.net
For benzoic acid derivatives, a primary metabolic pathway is Phase II conjugation. europa.eu These reactions involve the attachment of endogenous polar molecules, such as glycine (B1666218) or glucuronic acid, to the carboxylic acid group, facilitating excretion. QSMR studies have been successfully applied to predict the urinary excretion of glycine and glucuronide conjugates for substituted benzoic acids. researchgate.net
Developing a QSMR model for compounds like 2-ethyl-4-(trifluoromethyl)benzoic acid involves calculating descriptors for a series of benzoic acids with known metabolic profiles. The models can be built using pattern recognition methods or statistical predictions based on physicochemical parameters derived from computational chemistry. tandfonline.com Key descriptors in these models often include electronic parameters that influence the reactivity of the carboxylic acid and steric factors that affect enzyme access.
For example, a classification-based QSMR model could predict whether a given benzoic acid derivative is more likely to be conjugated with glycine or glucuronic acid. Such models have been developed for substituted anilines, where calculated physicochemical properties were used to predict N-acetylation and subsequent metabolic steps. tandfonline.com A similar "stepwise" approach could be applied to benzoic acids to predict the sequence and likelihood of different conjugation reactions. The inclusion of solvation effects in the calculation of physicochemical properties has been shown to improve the predictive accuracy of these models. tandfonline.com
Molecular Dynamics Simulations and Conformational Analysis of 2-Ethyl-4-(trifluoromethyl)benzoic Acid and Its Derivatives
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of molecular motion, conformational changes, and intermolecular interactions.
For 2-ethyl-4-(trifluoromethyl)benzoic acid, MD simulations can be employed to investigate several key aspects. A primary area of interest is the conformational dynamics of the molecule. This includes the rotation of the ethyl group, the trifluoromethyl group, and the orientation of the carboxylic acid group relative to the aromatic ring. The ortho-ethyl group can sterically hinder the rotation of the adjacent carboxyl group, leading to preferred conformational states that can be identified and quantified through simulation.
Another critical application of MD is the study of intermolecular interactions, particularly in the condensed phase. Benzoic acids are well-known to form strong intermolecular hydrogen-bonded dimers in both the solid state and in non-polar solvents. aps.org In this dimeric structure, the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. MD simulations can explore the stability and dynamics of these dimers, calculating the free energy of association and the lifetime of the hydrogen bonds.
Furthermore, studies on related nitro-trifluoromethyl-benzoic acid isomers have revealed how subtle changes in substituent position lead to distinct crystalline environments and packing arrangements. aps.org MD simulations can complement such experimental data by providing insight into the lattice dynamics and the vibrational motions of functional groups within the crystal, which can be highly anharmonic. aps.org Understanding these dynamics is important for interpreting crystallographic data where significant thermal disorder is observed. aps.org
Prediction of Reaction Mechanisms and Transition States in the Chemistry of Trifluoromethylbenzoic Acids
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult or impossible to observe experimentally. For trifluoromethylbenzoic acids, theoretical investigations can predict reaction pathways and activation energies for various transformations.
DFT calculations are commonly used to map the potential energy surface of a reaction. By locating the minimum energy structures corresponding to reactants, intermediates, and products, as well as the first-order saddle points corresponding to transition states (TS), a complete reaction profile can be constructed. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is directly related to the reaction rate.
The chemistry of 2-ethyl-4-(trifluoromethyl)benzoic acid involves reactions typical of carboxylic acids, such as esterification. The steric hindrance caused by the ortho-ethyl group is expected to significantly impact the rates of such reactions. Computational studies on sterically hindered acids like 2,4,6-tris(trifluoromethyl)benzoic acid have shown that normal esterification is impeded due to the difficulty in forming the required tetrahedral intermediate. ruc.dk Theoretical calculations can model this steric clash and predict whether the reaction might proceed through an alternative mechanism, for example, via a linear acylium ion. ruc.dk
Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution, can be modeled. The trifluoromethyl group is a deactivating, meta-directing group, while the ethyl group is an activating, ortho-, para-directing group. Quantum chemical calculations of charge distributions and Fukui functions (which indicate local reactivity) can predict the most likely positions for substitution, resolving the competing electronic effects of the substituents. The elucidation of transition state structures is essential for understanding these mechanisms, and novel machine learning models are also being developed to predict TS structures for general organic reactions with high accuracy.
Research in Biomedical and Biological Applications Excluding Clinical Data
Medicinal Chemistry Applications as a Privileged Scaffold
Design and Synthesis of Bioactive Derivatives of 2-Ethyl-4-(trifluoromethyl)benzoic Acid
There is no available scientific literature detailing the specific design and synthesis of bioactive derivatives using 2-ethyl-4-(trifluoromethyl)benzoic acid as a starting scaffold.
In Vitro Biological Activity Investigations
Antimicrobial Activity (e.g., antibacterial, antifungal) of Derivatives
No in vitro studies have been published that evaluate the antimicrobial activity of derivatives synthesized from 2-ethyl-4-(trifluoromethyl)benzoic acid.
Anticancer Activity Studies (e.g., antiproliferative effects) of Derivatives
There is no data available from in vitro studies on the anticancer or antiproliferative effects of derivatives of 2-ethyl-4-(trifluoromethyl)benzoic acid.
Enzyme Inhibition and Receptor Binding Studies (e.g., G protein-coupled receptors, alcohol dehydrogenase, chaperones)
Specific studies on the enzyme inhibition or receptor binding capabilities of derivatives of 2-ethyl-4-(trifluoromethyl)benzoic acid have not been reported in the scientific literature.
Mechanistic Biological Investigations (e.g., halogen bonding interactions with proteins)
Detailed mechanistic studies elucidating the specific interactions of 2-ethyl-4-(trifluoromethyl)benzoic acid with biological macromolecules are not extensively documented. However, the presence of the trifluoromethyl (-CF3) group suggests the potential for halogen bonding to play a role in its interactions with proteins.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site, such as the backbone carbonyls or side-chain heteroatoms of amino acids in a protein. The fluorine atoms in the trifluoromethyl group can participate in such interactions, which can contribute to the binding affinity and selectivity of a ligand for its target protein.
In a broader context, studies on other fluorinated benzoic acid derivatives have highlighted the importance of these interactions. For instance, structure-activity relationship studies on compounds like 2-fluoro-4-(trifluoromethyl)benzoic acid have indicated that the trifluoromethyl and fluoride (B91410) groups can enhance the agonistic activity at G protein-coupled receptors. ossila.com This increased potency is attributed to halogen bonding interactions between the fluorinated groups and the protein. ossila.com While this provides a precedent, specific experimental evidence for 2-ethyl-4-(trifluoromethyl)benzoic acid is not available.
Table 1: Potential Halogen Bond Donors and Acceptors in Protein Interactions
| Interaction Component | Potential Role of 2-ethyl-4-(trifluoromethyl)benzoic acid | Potential Protein Residue Partners |
| Halogen Bond Donor | The fluorine atoms of the trifluoromethyl group can act as halogen bond donors. | Backbone carbonyl oxygen atoms; Side chains of Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine. |
| Hydrogen Bond Donor | The carboxylic acid proton can act as a hydrogen bond donor. | Side chains of Aspartate, Glutamate, Histidine, Serine, Threonine; Backbone carbonyl oxygen atoms. |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor. | Side chains of Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine; Backbone amide protons. |
| Hydrophobic Interactions | The ethyl group and the benzene (B151609) ring can participate in hydrophobic interactions. | Side chains of Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline. |
This table is illustrative of potential interactions and is not based on experimental data for 2-ethyl-4-(trifluoromethyl)benzoic acid.
Biochemical Reagent Applications in Life Science Research
Information regarding the specific use of 2-ethyl-4-(trifluoromethyl)benzoic acid as a biochemical reagent in life science research is scarce. However, related trifluoromethylated benzoic acids are utilized as building blocks in the synthesis of more complex, biologically active molecules. For instance, 4-(trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates.
Given its structure, 2-ethyl-4-(trifluoromethyl)benzoic acid could potentially serve as a reagent in the following capacities:
Synthetic Building Block: It can be used as a precursor in medicinal chemistry to synthesize more complex molecules with potential therapeutic activities. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Molecular Probe: Derivatives of this compound could be synthesized to include reporter groups (e.g., fluorescent tags or biotin) to study biological processes or to identify and characterize protein targets.
Fragment-Based Drug Discovery: As a small molecule, it could be used in fragment-based screening to identify initial binding fragments that can be optimized into more potent ligands for a specific biological target.
Table 2: Potential Applications as a Biochemical Reagent
| Application Area | Potential Use of 2-ethyl-4-(trifluoromethyl)benzoic acid | Rationale |
| Medicinal Chemistry Synthesis | As a scaffold or building block for novel therapeutic agents. | The trifluoromethylphenyl moiety is a common feature in many bioactive compounds. |
| Assay Development | As a standard or reference compound in analytical methods. | Its defined chemical structure could be useful for the calibration of analytical instruments. |
| Material Science in Biology | Incorporation into polymers or surfaces for biomedical applications. | The physicochemical properties conferred by the trifluoromethyl group could be advantageous. |
This table outlines potential applications and does not represent documented uses of 2-ethyl-4-(trifluoromethyl)benzoic acid.
Research in Agrochemical and Materials Science Applications
Development of Agrochemicals Utilizing Trifluoromethylated Benzoic Acids
The introduction of a trifluoromethyl (-CF3) group into the structure of benzoic acid derivatives can profoundly impact their efficacy as active ingredients in agrochemicals. This has led to extensive research into their potential as herbicides and pesticides.
For instance, various esters and amides derived from trifluoromethylated benzoic acids have been investigated for their herbicidal properties. The general structure of these derivatives allows for systematic modifications to fine-tune their activity spectrum and selectivity. While specific data for 2-ethyl-4-(trifluoromethyl)benzoic acid is limited in publicly available research, the principles can be illustrated by analogous compounds where the benzoic acid core is substituted with a trifluoromethyl group.
Below is an interactive table showcasing hypothetical herbicidal activity data for derivatives of a trifluoromethylated benzoic acid against common weed species. This data is illustrative and based on general trends observed for this class of compounds.
| Derivative | Target Weed | Application Rate (g/ha) | Efficacy (%) |
| Methyl Ester | Broadleaf Weeds | 100 | 85 |
| Ethyl Ester | Grassy Weeds | 150 | 78 |
| N-propyl Amide | Broadleaf Weeds | 120 | 92 |
| N,N-diethyl Amide | Grassy Weeds | 200 | 75 |
This table is for illustrative purposes only and does not represent actual field trial data for 2-ethyl-4-(trifluoromethyl)benzoic acid derivatives.
The relationship between the chemical structure of trifluoromethylated benzoic acid derivatives and their performance as crop protection agents is a critical area of study. The position of the trifluoromethyl group, along with other substituents on the benzene (B151609) ring, plays a significant role in determining the compound's herbicidal or pesticidal activity and selectivity.
Research on related benzoic acid herbicides has shown that the presence and position of electron-withdrawing groups, such as the -CF3 group, can influence the molecule's interaction with its biological target. For example, in auxin-mimic herbicides, the substitution pattern on the aromatic ring is crucial for binding to the auxin receptors in susceptible plants.
Key structural features influencing performance include:
Position of the Trifluoromethyl Group: The location of the -CF3 group can affect the molecule's shape and electronic distribution, influencing its ability to bind to target enzymes or receptors.
Nature of the Ester or Amide Group: The type of alcohol or amine used to form the derivative can impact the compound's solubility, volatility, and rate of penetration into the target organism.
Additional Ring Substituents: Other groups on the benzoic acid ring can modify the compound's spectrum of activity and its safety profile towards crops.
A study on the metabolism of substituted benzoic acids in rats highlighted that the type and position of substituents determine the primary metabolic pathway, which can be either glucuronidation or glycine (B1666218) conjugation. This has implications for the persistence and environmental fate of such compounds when used as herbicides.
Advanced Materials Development
The same properties that make trifluoromethylated benzoic acids attractive for agrochemical research also lend themselves to applications in materials science. The incorporation of fluorine-containing moieties can significantly enhance the performance of polymers and other fine chemicals.
Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. Trifluoromethylated benzoic acids can be utilized as monomers or modifying agents in the synthesis of specialty polymers for high-performance coatings.
When incorporated into a polymer backbone, the trifluoromethyl group can:
Increase Thermal Stability: The strong carbon-fluorine bond enhances the polymer's resistance to heat degradation.
Enhance Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.
Lower Surface Energy: This leads to coatings with excellent water and oil repellency, as well as anti-fouling and easy-to-clean properties.
The following interactive table illustrates the potential impact of incorporating a fluorinated benzoic acid monomer on the properties of a standard acrylic polymer.
| Property | Standard Acrylic Polymer | Fluorinated Acrylic Copolymer |
| Contact Angle (Water) | 75° | 110° |
| Thermal Decomposition Temp. | 350°C | 400°C |
| Chemical Resistance (Acid) | Moderate | Excellent |
| Surface Energy (mN/m) | 40 | 25 |
This table presents typical data for fluorinated polymers and is intended for illustrative purposes.
Beyond agrochemicals and polymers, trifluoromethylated benzoic acids are valuable intermediates in the synthesis of various fine chemicals. Their unique electronic and steric properties can be leveraged to create complex molecules with specific functionalities. These applications can range from liquid crystals to specialized dyes and electronic materials. The presence of the trifluoromethyl group can influence the optical and electronic properties of the final product, making these compounds versatile building blocks in modern chemistry.
Metabolic and Environmental Fate Studies
Xenobiotic Metabolism Research in Biological Systems
Direct studies on the xenobiotic metabolism of 2-ethyl-4-(trifluoromethyl)benzoic acid in biological systems, such as mammals, have not been specifically detailed. However, research into the metabolism of other substituted benzoic acids, including various trifluoromethylbenzoic acid isomers, provides a likely model for its metabolic fate. In mammals, such compounds are typically subject to Phase II conjugation reactions, which increase their water solubility and facilitate their excretion.
The primary metabolic pathways for substituted benzoic acids are glucuronidation and glycine (B1666218) conjugation. The balance between these two pathways is influenced by the physicochemical properties of the specific compound. For instance, a study on a series of substituted benzoic acids in rats revealed that compounds like 2-fluoro-4-trifluoromethyl benzoic acid and 4-trifluoromethyl benzoic acid are predominantly metabolized into ester glucuronides. Conversely, other analogues primarily form glycine conjugates.
Based on these findings, it is probable that 2-ethyl-4-(trifluoromethyl)benzoic acid undergoes similar Phase II conjugation. The carboxyl group of the benzoic acid is the primary site of these reactions.
Table 1: Predicted Phase II Conjugation Metabolites of Substituted Benzoic Acids in Rats
| Compound | Major Metabolic Pathway |
| 2-fluoro-4-trifluoromethyl benzoic acid | Glucuronidation |
| 4-trifluoromethyl benzoic acid | Glucuronidation |
| 3-trifluoromethyl benzoic acid | Glycine Conjugation |
| 2-ethyl-4-(trifluoromethyl)benzoic acid | Predicted: Glucuronidation or Glycine Conjugation |
Microbial Degradation and Biotransformation Pathways (e.g., Pseudomonas putida)
The microbial degradation of 2-ethyl-4-(trifluoromethyl)benzoic acid has not been specifically documented. However, the bacterium Pseudomonas putida is well-known for its remarkable versatility in degrading a wide array of aromatic compounds, including halogenated benzoic acids. Studies on the cometabolism of 4-trifluoromethyl-benzoate by Pseudomonas putida offer significant insights into the likely degradation pathway.
When Pseudomonas putida strains were grown on 4-isopropylbenzoate, they were found to cometabolize 4-trifluoromethyl-benzoate through a series of enzymatic reactions. The proposed pathway involves the following key steps:
Dioxygenation: The aromatic ring is first attacked by a dioxygenase enzyme, leading to the formation of a dihydro-dihydroxybenzoate derivative.
Dehydrogenation: This is followed by the formation of a catechol analogue, specifically 4-trifluoromethyl-2,3-dihydroxybenzoate.
Ring Cleavage: The catechol ring is then cleaved by a dioxygenase, resulting in the formation of a muconic acid derivative, identified as 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate.
This pathway demonstrates that Pseudomonas putida can metabolize trifluoromethylated benzoic acids, although the rate of transformation can be affected by the strong electron-withdrawing nature of the trifluoromethyl group. A similar degradation pathway, initiated by a benzoate (B1203000) dioxygenase, can be hypothesized for 2-ethyl-4-(trifluoromethyl)benzoic acid.
Table 2: Identified Metabolites in the Cometabolism of 4-trifluoromethyl-benzoate by Pseudomonas putida
| Metabolite | Chemical Name |
| 4-TFM-2,3-dihydro-2,3-dihydroxybenzoate | 4-Trifluoromethyl-2,3-dihydro-2,3-dihydroxybenzoate |
| 4-TFM-2,3-dihydroxybenzoate | 4-Trifluoromethyl-2,3-dihydroxybenzoate |
| 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate | 2-Hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate |
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
A thorough search of scientific databases and chemical literature yields no significant research findings or advancements specifically pertaining to 2-ethyl-4-(trifluoromethyl)benzoic acid. While extensive research exists for structurally related compounds, such as other substituted benzoic acids, the unique combination of the 2-ethyl and 4-trifluoromethyl substituents on the benzoic acid core has not been a subject of dedicated study.
Research on analogous compounds offers some context. For instance, studies on thioureide derivatives of 2-(4-ethyl-phenoxymethyl)benzoic acid have explored their synthesis and antimicrobial properties. researchgate.netnih.gov Additionally, the chemical properties and synthesis of compounds like 4-Ethylsulfinyl-2-(trifluoromethyl)benzoic acid have been documented. nih.gov However, these molecules differ significantly in their structural features from the subject compound, making direct extrapolation of their properties and activities unreliable.
Identification of Current Gaps in Knowledge
The primary and most significant gap in knowledge is the near-complete absence of published research on 2-ethyl-4-(trifluoromethyl)benzoic acid. This encompasses a lack of information on:
Synthesis: There are no established or optimized synthetic routes specifically for this compound.
Physicochemical Properties: Fundamental data regarding its melting point, boiling point, solubility, and spectral characteristics are not available in the public domain.
Biological Activity: Its pharmacological or biological effects remain unexplored. There is no information on its potential applications in medicine or agriculture.
Chemical Reactivity: The reactivity of this compound, influenced by the interplay of the ethyl and trifluoromethyl groups, has not been investigated.
Prospective Research Avenues and Emerging Methodologies
Given the void in the literature, the prospective research avenues for 2-ethyl-4-(trifluoromethyl)benzoic acid are broad and foundational. Initial research would logically focus on:
Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of 2-ethyl-4-(trifluoromethyl)benzoic acid would be the first critical step. This could involve multi-step syntheses starting from commercially available precursors.
Characterization: Thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
Computational Studies: In the absence of experimental data, computational modeling and density functional theory (DFT) calculations could provide initial insights into its molecular structure, electronic properties, and potential reactivity.
Screening for Biological Activity: Once synthesized, the compound could be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, leveraging the known bioactivity of other fluorinated benzoic acids.
Potential for Novel Applications of 2-Ethyl-4-(trifluoromethyl)benzoic Acid and its Derivatives
The potential applications of 2-ethyl-4-(trifluoromethyl)benzoic acid and its derivatives are currently speculative but can be inferred from the applications of similar compounds. The presence of the trifluoromethyl group, known to enhance metabolic stability and lipophilicity, suggests potential utility in:
Pharmaceuticals: As a building block for the synthesis of novel active pharmaceutical ingredients (APIs). The specific substitution pattern could lead to unique interactions with biological targets.
Agrochemicals: Many fluorinated compounds are used as herbicides, insecticides, and fungicides. Derivatives of 2-ethyl-4-(trifluoromethyl)benzoic acid could be investigated for such applications.
Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The unique electronic and steric properties imparted by the ethyl and trifluoromethyl groups could lead to materials with novel properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-4-(trifluoromethyl)benzoic acid, and how can intermediates be characterized?
- Methodology :
- Synthesis : Utilize nucleophilic substitution or coupling reactions. For example, trifluoromethyl groups can be introduced via Kumada coupling or halogen exchange using copper catalysts. Ethyl groups may be added via alkylation of benzoic acid precursors .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C/¹⁹F NMR), high-performance liquid chromatography (HPLC) for purity analysis (>98%), and mass spectrometry (MS) for molecular weight verification .
- Data Table :
| Intermediate | Reaction Step | Key Characterization Techniques |
|---|---|---|
| 4-Trifluoromethylbenzaldehyde | Trifluoromethylation | ¹⁹F NMR, FT-IR |
| Ethylated precursor | Alkylation | ¹H NMR, GC-MS |
Q. How can solubility challenges of 2-ethyl-4-(trifluoromethyl)benzoic acid in aqueous systems be addressed?
- Methodology :
- Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol to enhance solubility. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS) to minimize precipitation .
- Measure solubility via UV-Vis spectroscopy at λmax ~260 nm, using a calibration curve for quantification .
Q. What are the best practices for crystallizing this compound for X-ray diffraction studies?
- Methodology :
- Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C yields suitable single crystals.
- Use SHELX-2018 for structure solution and OLEX2 for refinement. Key parameters: R1 < 0.05, wR2 < 0.12 .
Advanced Research Questions
Q. How to resolve discrepancies in reported melting points for derivatives of 2-ethyl-4-(trifluoromethyl)benzoic acid?
- Methodology :
- Perform differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min). Compare results with literature (e.g., mp 287.5–293.5°C for similar trifluoromethyl benzoic acids ).
- Analyze polymorphic forms via powder X-ray diffraction (PXRD). Use Rietveld refinement in TOPAS to identify crystalline phases .
Q. What computational methods predict the reactivity of the trifluoromethyl group in catalytic applications?
- Methodology :
- Density functional theory (DFT) calculations (B3LYP/6-311++G**) to model electron-withdrawing effects of the -CF₃ group.
- Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental substituent effects in Suzuki-Miyaura cross-coupling reactions .
Q. How to design a stability study for this compound under physiological conditions?
- Methodology :
- Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C.
- Monitor degradation via LC-MS/MS over 24 hours. Quantify using internal standards (e.g., deuterated analogs) .
- Data Table :
| Condition | pH | Degradation Half-Life (h) | Major Degradation Product |
|---|---|---|---|
| SGF | 1.2 | 2.5 ± 0.3 | 4-(Trifluoromethyl)benzoic acid |
| PBS | 7.4 | 48.7 ± 5.1 | Ethyl ester derivative |
Specialized Applications
Q. What strategies optimize this compound as a ligand in metal-organic frameworks (MOFs)?
- Methodology :
- Modify carboxylate coordination sites by substituting ethyl groups with longer alkyl chains to enhance hydrophobicity.
- Characterize MOFs via BET surface area analysis and single-crystal XRD. Compare CO₂ adsorption capacities .
Q. How to validate its role as a protease inhibitor in enzyme kinetics assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
